4-[2-(2-Chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid
Overview
Description
4-[2-(2-Chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broad-leaf weeds. The compound’s structure includes a morpholine ring substituted with a 2-(2-chloro-4-methylphenoxy)ethyl group and an oxalic acid moiety, which contributes to its unique chemical properties and biological activities .
Scientific Research Applications
4-[2-(2-Chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly in controlling weed species.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine typically involves the reaction of 2-chloro-4-methylphenol with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through crystallization or distillation techniques to meet the required specifications for agricultural use .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Mechanism of Action
The compound exerts its effects by mimicking the action of natural plant hormones known as auxins. It binds to auxin receptors in plants, leading to uncontrolled growth and eventually plant death. This mechanism is highly selective for broad-leaf weeds, making it an effective herbicide. The molecular targets include specific auxin-binding proteins and pathways involved in plant growth regulation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA): Another phenoxy herbicide with similar herbicidal activity.
2,4-Dichlorophenoxyacetic acid (2,4-D): Widely used herbicide with a similar mode of action.
Dicamba: A benzoic acid derivative with herbicidal properties.
Uniqueness
4-[2-(2-Chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and oxalic acid moiety differentiate it from other phenoxy herbicides, potentially offering advantages in terms of selectivity and efficacy .
Properties
IUPAC Name |
4-[2-(2-chloro-4-methylphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2.C2H2O4/c1-11-4-5-15(14(16)8-11)18-7-6-17-9-12(2)19-13(3)10-17;3-1(4)2(5)6/h4-5,8,12-13H,6-7,9-10H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNXBPLGIKGLOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=C(C=C2)C)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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